molecular formula C8H18N2 B1425197 1-Ethyl-3,3-dimethylpiperazine CAS No. 1225882-54-1

1-Ethyl-3,3-dimethylpiperazine

Cat. No. B1425197
CAS RN: 1225882-54-1
M. Wt: 142.24 g/mol
InChI Key: OWJOGIXFAWCTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3,3-dimethylpiperazine (EDMP) is a heterocyclic organic compound. Its molecular formula is C8H18N2 . The IUPAC name is 3-ethyl-1,3-dimethylpiperazine dihydrochloride .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 1-Ethyl-3,3-dimethylpiperazine is 142.24 g/mol. The average mass is 142.242 Da and the monoisotopic mass is 142.147003 Da .

Scientific Research Applications

Comprehensive Analysis of 1-Ethyl-3,3-dimethylpiperazine Applications

1-Ethyl-3,3-dimethylpiperazine is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications, each presented in a separate section with a clear and descriptive heading.

Lithium-Ion Battery Electrolytes: 1-Ethyl-3,3-dimethylpiperazine has been studied for its potential use in next-generation lithium-ion battery electrolytes. The compound’s structure and molecular interactions have been analyzed using density functional theory (DFT), revealing its suitability for enhancing the performance of battery electrolytes .

Molecular Interaction Studies: The compound serves as a model for studying molecular interactions, particularly hydrogen bonding and charge transfer phenomena. These studies provide insights into the behavior of ionic liquids and their potential applications .

Computational Chemistry Simulations: 1-Ethyl-3,3-dimethylpiperazine is used in computational chemistry programs like Amber and GROMACS for simulations that visualize molecular dynamics and interactions, aiding in the development of new materials and drugs .

properties

IUPAC Name

1-ethyl-3,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-10-6-5-9-8(2,3)7-10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJOGIXFAWCTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,3-dimethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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